(3S,4S)-(-)-1-BENZYL-3,4-DIHYDROXYPYRROLIDIN-2,5-DIONE (3S,4S)-(-)-1-BENZYL-3,4-DIHYDROXYPYRROLIDIN-2,5-DIONE
Brand Name: Vulcanchem
CAS No.: 187032-53-7
VCID: VC0064368
InChI: InChI=1S/C11H11NO4/c13-8-9(14)11(16)12(10(8)15)6-7-4-2-1-3-5-7/h1-5,8-9,13-14H,6H2/t8-,9-/m0/s1
SMILES: C1=CC=C(C=C1)CN2C(=O)C(C(C2=O)O)O
Molecular Formula: C11H11NO4
Molecular Weight: 221.21 g/mol

(3S,4S)-(-)-1-BENZYL-3,4-DIHYDROXYPYRROLIDIN-2,5-DIONE

CAS No.: 187032-53-7

Main Products

VCID: VC0064368

Molecular Formula: C11H11NO4

Molecular Weight: 221.21 g/mol

(3S,4S)-(-)-1-BENZYL-3,4-DIHYDROXYPYRROLIDIN-2,5-DIONE - 187032-53-7

CAS No. 187032-53-7
Product Name (3S,4S)-(-)-1-BENZYL-3,4-DIHYDROXYPYRROLIDIN-2,5-DIONE
Molecular Formula C11H11NO4
Molecular Weight 221.21 g/mol
IUPAC Name (3S,4S)-1-benzyl-3,4-dihydroxypyrrolidine-2,5-dione
Standard InChI InChI=1S/C11H11NO4/c13-8-9(14)11(16)12(10(8)15)6-7-4-2-1-3-5-7/h1-5,8-9,13-14H,6H2/t8-,9-/m0/s1
Standard InChIKey IZBMPGFJNIDMRR-IUCAKERBSA-N
Isomeric SMILES C1=CC=C(C=C1)CN2C(=O)[C@H]([C@@H](C2=O)O)O
SMILES C1=CC=C(C=C1)CN2C(=O)C(C(C2=O)O)O
Canonical SMILES C1=CC=C(C=C1)CN2C(=O)C(C(C2=O)O)O
PubChem Compound 729944
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator